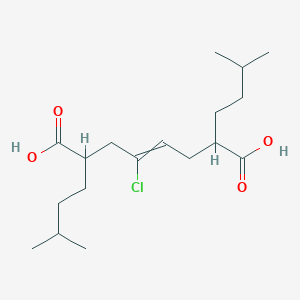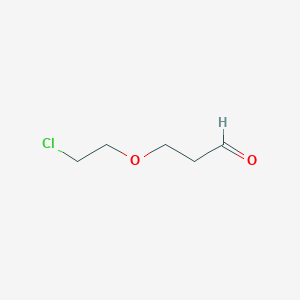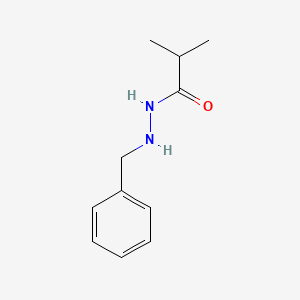
N-Benzyl-2-methylpropanehydrazonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-methylpropanehydrazonic acid is an organic compound that features a benzyl group attached to a hydrazonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-methylpropanehydrazonic acid typically involves the reaction of benzylhydrazine with 2-methylpropanoic acid under acidic or basic conditions. The reaction can be carried out in the presence of a dehydrating agent to facilitate the formation of the hydrazonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form hydrazines or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazonic acid moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Benzyl ketones or aldehydes.
Reduction: Benzylhydrazines or benzylamines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
N-Benzyl-2-methylpropanehydrazonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-2-methylpropanehydrazonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N-Benzylhydrazine: Shares the benzylhydrazine moiety but lacks the 2-methylpropanoic acid group.
2-Methylpropanehydrazonic Acid: Contains the hydrazonic acid moiety but lacks the benzyl group.
Uniqueness: N-Benzyl-2-methylpropanehydrazonic acid is unique due to the combination of the benzyl group and the 2-methylpropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
6232-98-0 |
|---|---|
Formule moléculaire |
C11H16N2O |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
N'-benzyl-2-methylpropanehydrazide |
InChI |
InChI=1S/C11H16N2O/c1-9(2)11(14)13-12-8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,13,14) |
Clé InChI |
RMVGKJHWIUFNLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NNCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


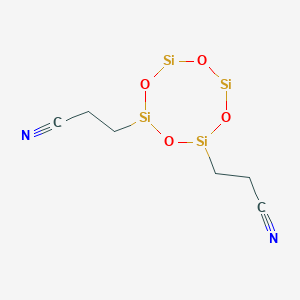
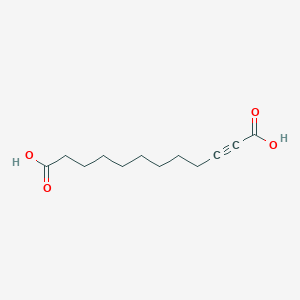
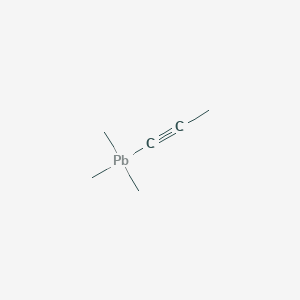
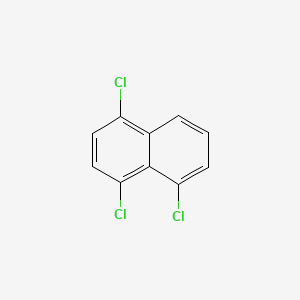
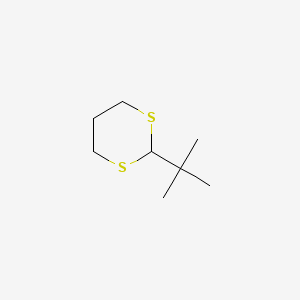
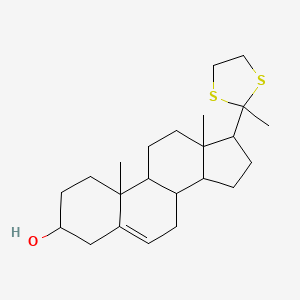
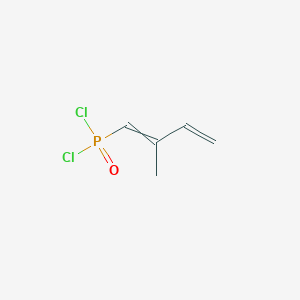
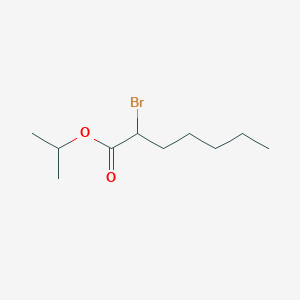

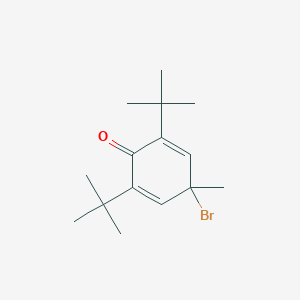
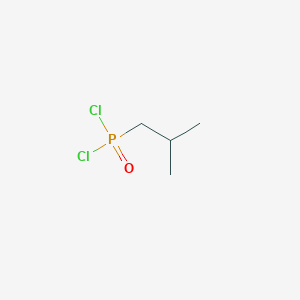
![(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid](/img/structure/B14743111.png)
